2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Description
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methoxyphenyl and dimethoxybenzoyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-9-5-4-8-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-7-6-10-20(28-2)21(17)29-3/h4-10H,11-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYIAMCUKJMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A widely adopted method involves the reaction of piperazine with 2-methoxy-1-fluorobenzene under Buchwald-Hartwig amination conditions. Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the reaction proceeds at 110°C in toluene, yielding 1-(2-methoxyphenyl)piperazine with 78–85% efficiency.
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: Toluene
- Temperature: 110°C, 24 hours
Alternative Pathway: Reductive Amination
For laboratories lacking access to palladium catalysts, reductive amination of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of sodium cyanoborohydride offers a viable alternative. This one-pot method achieves moderate yields (62–68%) but requires stringent pH control (pH 4–5) to minimize side reactions.
Preparation of the Ethylenediamine-Piperazine Intermediate
Alkylation of 1-(2-Methoxyphenyl)Piperazine
The ethylenediamine linker is introduced via nucleophilic substitution. 1-(2-Methoxyphenyl)piperazine reacts with 2-chloroethylamine hydrochloride in acetonitrile, employing potassium iodide as a phase-transfer catalyst. After 12 hours at 80°C, the product—2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine—is isolated in 70–75% yield.
Optimization Note:
Excess 2-chloroethylamine (1.5 equiv) ensures complete consumption of the piperazine derivative, while KI enhances reactivity by stabilizing the transition state.
Synthesis of 2,3-Dimethoxybenzoyl Chloride
Acid Chloride Formation
2,3-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40°C for 3 hours. The reaction produces 2,3-dimethoxybenzoyl chloride with >95% conversion, confirmed by the disappearance of the carboxylic acid peak at δ 12.1 ppm in ¹H NMR.
Critical Considerations:
- Residual SOCl₂ must be removed via azeotropic distillation with toluene to prevent side reactions during subsequent coupling.
- Storage under inert atmosphere (Ar/N₂) is essential due to the chloride’s hygroscopic nature.
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
The ethylenediamine-piperazine intermediate is dissolved in a biphasic system of dichloromethane and 10% NaOH. 2,3-Dimethoxybenzoyl chloride is added dropwise at 0°C, and the mixture is stirred vigorously for 2 hours. The amide product precipitates upon acidification (pH 3–4) with HCl, yielding 82–88% of the crude product.
Advantages:
- Rapid reaction kinetics due to interfacial contact.
- Minimal racemization, ideal for heat-sensitive substrates.
Carbodiimide-Mediated Coupling
For higher purity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in anhydrous DMF. The reaction proceeds at room temperature for 12 hours, achieving 90–94% yield after column chromatography (SiO₂, eluent: ethyl acetate/hexane 1:1).
Mechanistic Insight:
EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide. HOBt suppresses side reactions by stabilizing the activated species.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane). Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms purity >98%.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (t, J = 8.0 Hz, 1H, ArH), 6.98–6.86 (m, 4H, ArH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 2.78–2.72 (m, 6H, CH₂-N), 2.56 (t, J = 6.4 Hz, 2H, NHCO).
- HRMS (ESI⁺): Calculated for C₂₂H₂₈N₃O₄ [M+H]⁺: 398.2078; Found: 398.2075.
Industrial-Scale Considerations
A patent-pending continuous-flow process reduces reaction time from 24 hours to 45 minutes by integrating microreactors for the amidation step. Key parameters include:
- Residence time: 8 minutes
- Temperature: 50°C
- Catalyst: Immobilized lipase (Novozym 435) for enantioselective coupling.
Chemical Reactions Analysis
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propylamino)-N,N-dimethylnicotinamide hydrochloride
Overview:
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propylamino)-N,N-dimethylnicotinamide hydrochloride is a chemical compound with a molecular weight of 434.0 g/mol .
Names and Identifiers:
- IUPAC Name: 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-N,N-dimethylpyridine-3-carboxamide;hydrochloride
- Molecular Formula: C22H31N5O2.ClH
- CAS Number: Not found in the provided search results.
- Synonyms:
Computed descriptors:
- InChI: InChI=1S/C22H31N5O2.ClH/c1-25(2)22(28)18-8-6-11-23-21(18)24-12-7-13-26-14-16-27(17-15-26)19-9-4-5-10-20(19)29-3;/h4-6,8-11H,7,12-17H2,1-3H3,(H,23,24);1H
- InChIKey: MOMAIGACMDBQRQ-UHFFFAOYSA-N
- SMILES: CN(C)C(=O)C1=C(N=CC=C1)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl
Related Compounds:
- Parent Compound: CID 9865577 (2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propylamino)-N,N-dimethylnicotinamide)
- Component Compounds: CID 9865577 (2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propylamino)-N,N-dimethylnicotinamide)
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propylamino)-N,N-dimethylnicotinamide
Overview:
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propylamino)-N,N-dimethylnicotinamide has a molecular weight of 397.5 g/mol .
Names and Identifiers:
- IUPAC Name: 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-N,N-dimethylpyridine-3-carboxamide
- Molecular Formula: C22H31N5O2
- Synonyms:
Computed descriptors:
- InChI: InChI=1S/C22H31N5O2/c1-25(2)22(28)18-8-6-11-23-21(18)24-12-7-13-26-14-16-27(17-15-26)19-9-4-5-10-20(19)29-3/h4-6,8-11H,7,12-17H2,1-3H3,(H,23,24)
- InChIKey: MNIPVWNHCWNYRB-UHFFFAOYSA-N
- SMILES: CN(C)C(=O)C1=C(N=CC=C1)NCCCN2CCN(CC2)C3=CC=CC=C3OC
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Overview:
this compound is another compound with the molecular formula C22H29N3O4 .
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the dimethoxybenzoyl group, resulting in different chemical and biological properties.
4-(2,3-Dimethoxybenzoyl)piperazine: Lacks the methoxyphenyl group, leading to variations in its reactivity and applications.
1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxyphenyl)aminoethyl]piperazine: Similar structure but with different substitution patterns, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it valuable for targeted research and applications.
Biological Activity
The compound 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS Number: 91616-88-5) is a synthetic benzamide derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 399.5 g/mol. The structure includes a benzamide core substituted with methoxy groups and a piperazine moiety, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O4 |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 91616-88-5 |
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of pharmacological activities, including:
- Dopamine Receptor Modulation : Compounds containing piperazine rings have been studied for their interaction with dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .
- Inhibition of Sphingomyelinase : Related compounds have shown inhibitory effects on neutral sphingomyelinase (nSMase2), which plays a role in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound may be attributed to:
- Receptor Binding : The compound likely interacts with neurotransmitter receptors due to its structural similarity to known ligands.
- Enzyme Inhibition : It may inhibit specific enzymes involved in lipid metabolism, contributing to its neuroprotective effects.
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining the effects of similar compounds on neuronal health, it was found that certain benzamide derivatives could reduce oxidative stress and apoptosis in neuronal cells .
- Antidepressant Activity : A related compound demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the benzamide structure can enhance mood-regulating properties .
- Cancer Research : Some analogues have been evaluated for their potential as RET kinase inhibitors, showing promise in inhibiting cancer cell proliferation .
Summary of Findings
Research has consistently shown that the biological activity of benzamide derivatives is multifaceted, often involving modulation of neurotransmitter systems and inhibition of critical metabolic pathways. The specific compound warrants further investigation to fully elucidate its pharmacodynamics and therapeutic potential.
Q & A
Q. What is the molecular structure of 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, and how is it confirmed experimentally?
Answer: The compound features a benzamide core substituted with 2,3-dimethoxy groups, linked via an ethyl chain to a piperazine ring bearing a 2-methoxyphenyl group. Structural confirmation employs:
- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C–C = 1.48–1.52 Å), angles, and packing parameters (monoclinic P21/n space group, β = 108.5°) .
- Spectroscopic methods :
- NMR : Distinct signals for methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 461.52) confirm the molecular formula .
Q. What are the key synthetic routes for this compound?
Answer: Synthesis involves multi-step organic reactions:
Piperazine derivatization : React 2-methoxyphenylpiperazine with ethylenediamine derivatives under nucleophilic substitution conditions (e.g., K₂CO₃ in acetonitrile, reflux) .
Benzamide coupling : Use 2,3-dimethoxybenzoyl chloride with the ethyl-piperazine intermediate via amide bond formation (e.g., DCM, triethylamine) .
Purification : Column chromatography (silica gel, methanol/chloroform gradients) and recrystallization (ethanol/water) yield high-purity product .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the piperazine moiety?
Answer: Key factors include:
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature : Reflux (~80–100°C) ensures complete reaction without side-product formation .
- Solvent polarity : Acetonitrile or DMF improves solubility of aromatic intermediates .
- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction completion before quenching .
Q. How can discrepancies in NMR data during structural elucidation be resolved?
Answer:
- Comparative analysis : Align experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations) .
- Variable temperature NMR : Resolve overlapping peaks by altering sample temperature .
- X-ray validation : Cross-reference crystallographic data (e.g., torsion angles, hydrogen bonding) with NMR assignments .
Q. What in silico methods predict the compound's biological targets?
Answer:
- Molecular docking : Simulate binding to dopamine D2/D3 receptors (common targets for piperazine derivatives) using AutoDock Vina or Schrödinger Suite .
- Pharmacophore modeling : Identify critical features (e.g., methoxy groups, piperazine nitrogen) for target engagement .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Methodological Notes
- Contradiction resolution : If yields vary between batches, troubleshoot via GC-MS to identify unreacted intermediates or byproducts .
- Advanced characterization : Use High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation and 2D NMR (COSY, HSQC) for stereochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
